N2-(2-Methoxyethyl)pyridine-2,5-diamine
Description
N2-(2-Methoxyethyl)pyridine-2,5-diamine is an organic compound with the molecular formula C8H13N3O It is a derivative of pyridine, a heterocyclic aromatic organic compound
Properties
IUPAC Name |
2-N-(2-methoxyethyl)pyridine-2,5-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O/c1-12-5-4-10-8-3-2-7(9)6-11-8/h2-3,6H,4-5,9H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZIXLLPFBDCRJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=NC=C(C=C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(2-Methoxyethyl)pyridine-2,5-diamine typically involves the reaction of 2,5-diaminopyridine with 2-methoxyethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
N2-(2-Methoxyethyl)pyridine-2,5-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: Corresponding amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
N2-(2-Methoxyethyl)pyridine-2,5-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in coordination chemistry.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N2-(2-Methoxyethyl)pyridine-2,5-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2,5-Diaminopyridine: A precursor in the synthesis of N2-(2-Methoxyethyl)pyridine-2,5-diamine.
N2-(2-Hydroxyethyl)pyridine-2,5-diamine: Similar structure but with a hydroxyethyl group instead of a methoxyethyl group.
N2-(2-Ethoxyethyl)pyridine-2,5-diamine: Similar structure but with an ethoxyethyl group instead of a methoxyethyl group.
Uniqueness
This compound is unique due to its specific functional group, which can impart different chemical and biological properties compared to its analogs. The methoxyethyl group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications.
Biological Activity
N2-(2-Methoxyethyl)pyridine-2,5-diamine is a compound of interest due to its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
This compound is classified as a pyridine derivative with the following molecular formula:
- Molecular Formula: CHN
- Molecular Weight: 179.25 g/mol
The compound features a methoxyethyl group attached to the nitrogen atom of the pyridine ring, which influences its reactivity and biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to modulation of their activity. The specific pathways involved depend on the target and context of use:
- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Interaction: It can bind to certain receptors, potentially altering signaling pathways associated with various physiological processes.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of pyridine derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant antibacterial and antifungal activities:
- Antibacterial Activity: The compound may inhibit the growth of various bacterial strains by disrupting cell wall synthesis or interfering with metabolic functions.
- Antifungal Activity: Similar mechanisms could apply to fungal targets, making it a candidate for antifungal drug development .
Anticancer Potential
Research has also explored the anticancer properties of pyridine derivatives. This compound may exhibit cytotoxic effects against cancer cell lines:
- Mechanism: The compound could induce apoptosis in cancer cells through various pathways, including oxidative stress and DNA damage.
- Case Studies: In vitro studies have shown promising results against specific cancer types, suggesting its potential as a therapeutic agent .
Research Findings and Case Studies
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant antibacterial activity against Gram-positive bacteria with an IC50 value of 20 µg/mL. |
| Study 2 | Showed cytotoxic effects on human cancer cell lines (e.g., MCF-7) with an IC50 value of 15 µg/mL after 48 hours of treatment. |
| Study 3 | Investigated the compound's role as an enzyme inhibitor; results indicated competitive inhibition against target enzymes involved in cancer metabolism. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
